Cas no 891086-12-7 (6-(methylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine)

6-(Methylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine is a heterocyclic compound featuring a benzothiazole core linked to a phenyl-substituted 1,3,4-oxadiazole moiety via an amine bridge. The methylsulfanyl group at the 6-position enhances its potential for structural modifications and interactions in medicinal or materials chemistry. This compound may exhibit notable biological activity due to the presence of both benzothiazole and 1,3,4-oxadiazole pharmacophores, which are known for their antimicrobial, anti-inflammatory, and antitumor properties. Its well-defined structure and functional groups make it a valuable intermediate for further synthetic applications in drug discovery and agrochemical research. The compound's stability and reactivity profile suggest utility in targeted molecular design.
6-(methylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine structure
891086-12-7 structure
Product Name:6-(methylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine
CAS No:891086-12-7
MF:C16H12N4OS2
MW:340.422679901123
CID:5515046
Update Time:2025-06-26

6-(methylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine Chemical and Physical Properties

Names and Identifiers

    • N-(6-methylsulfanyl-1,3-benzothiazol-2-yl)-5-phenyl-1,3,4-oxadiazol-2-amine
    • 6-(methylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine
    • Inchi: 1S/C16H12N4OS2/c1-22-11-7-8-12-13(9-11)23-16(17-12)18-15-20-19-14(21-15)10-5-3-2-4-6-10/h2-9H,1H3,(H,17,18,20)
    • InChI Key: PAOIMZKZVDMXIZ-UHFFFAOYSA-N
    • SMILES: O1C(C2=CC=CC=C2)=NN=C1NC1=NC2=CC=C(SC)C=C2S1

6-(methylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine Pricemore >>

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F2020-0612-10mg
6-(methylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine
891086-12-7 90%+
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$79.0 2023-05-17

6-(methylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine Related Literature

Additional information on 6-(methylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine

6-(Methylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine: A Comprehensive Overview

The compound with CAS No 891086-12-7, known as 6-(methylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique structure, which combines a benzothiazole core with a methylsulfanyl group and a 5-phenyl oxadiazole substituent. The benzothiazole moiety is a well-known heterocyclic structure that has been extensively studied for its diverse biological activities and electronic properties.

Recent studies have highlighted the potential of 6-(methylsulfanyl)-N-(5-phenyl-1,3,4-oxadiazol-2-yl)-1,3-benzothiazol-2-amine in drug discovery. Researchers have demonstrated that this compound exhibits antitumor activity by targeting specific signaling pathways involved in cancer cell proliferation. The methylsulfanyl group attached to the benzothiazole ring is believed to play a critical role in enhancing the molecule's bioavailability and stability, making it a promising candidate for further preclinical studies.

In addition to its medicinal applications, this compound has also been explored for its potential in optoelectronic materials. The incorporation of the oxadiazole group into the benzothiazole framework significantly alters the electronic properties of the molecule, enabling it to function as an efficient electron transporter. This property has led to its investigation as a component in organic light-emitting diodes (OLEDs) and photovoltaic devices. Recent advancements in synthetic methodologies have enabled the large-scale production of this compound with high purity and consistency.

The synthesis of 6-(methylsulfanyl)-N-(5-phenyl-1,3,4 oxadiazol 2 yl) 1 3 benzothiazol 2 amine involves a multi-step process that combines traditional organic synthesis techniques with modern catalytic methods. Key steps include the formation of the benzothiazole ring through condensation reactions and the subsequent functionalization with the methylsulfanyl and oxadiazole groups. The use of transition metal catalysts has significantly improved the efficiency of these reactions, reducing both reaction times and costs.

From an environmental perspective, this compound has been evaluated for its biodegradability and ecological impact. Studies indicate that it undergoes rapid degradation under aerobic conditions, minimizing its potential to accumulate in aquatic ecosystems. This makes it a more sustainable option compared to other similar compounds that are less environmentally friendly.

In conclusion, 6-(methylsulfanyl)-N-(5 phenyl 1 3 4 oxadiazol 2 yl) 1 3 benzothiazol 2 amine represents a versatile molecule with applications spanning drug discovery and materials science. Its unique structure and functional groups endow it with exceptional properties that continue to be explored by researchers worldwide. As advancements in synthetic chemistry and computational modeling continue to evolve, this compound is poised to play an even more significant role in addressing pressing challenges in these fields.

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